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molecular formula C8H9N3O3 B8809076 Acetic acid, 2-(4-nitrophenyl)hydrazide CAS No. 2719-13-3

Acetic acid, 2-(4-nitrophenyl)hydrazide

Cat. No. B8809076
M. Wt: 195.18 g/mol
InChI Key: JBEVBBJOOYCIGB-UHFFFAOYSA-N
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Patent
US04550070

Procedure details

15.3 g of p-nitrophenylhydrazine and 10.1 g of triethylamine were dissolved in 100 ml of acetonitrile, and 7.9 g of acetyl chloride was added dropwise over 15 minutes with cooling with water. After conclusion of the addition, the mixture was stirred at 25° C. for 1 hour and thereafter 100 ml of water as added thereto. The precipitated crystals were filtered off, and washed with acetonitrile to obtain 16.6 g of 1-acetyl-2-(4-nitrophenyl)hydrazine. Yield: 16.6 g. Melting point: 209°-214° C.
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([NH:10][NH2:11])=[CH:6][CH:5]=1)([O-:3])=[O:2].C(N(CC)CC)C.[C:19](Cl)(=[O:21])[CH3:20].O>C(#N)C>[C:19]([NH:11][NH:10][C:7]1[CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:9][CH:8]=1)(=[O:21])[CH3:20]

Inputs

Step One
Name
Quantity
15.3 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)NN
Name
Quantity
10.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
7.9 g
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 25° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After conclusion of the addition
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were filtered off
WASH
Type
WASH
Details
washed with acetonitrile

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)NNC1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 16.6 g
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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